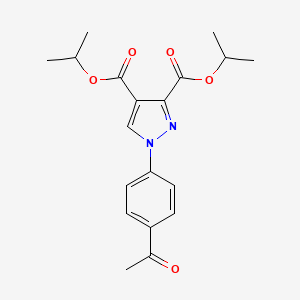
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C21H25NO5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 4-acetylphenylhydrazine with diethyl oxalate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with isopropyl alcohol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
- 1-(4-acetylphenyl)-3-alkylimidazolium salts
Uniqueness
Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
853407-27-9 |
|---|---|
Fórmula molecular |
C19H22N2O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
dipropan-2-yl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H22N2O5/c1-11(2)25-18(23)16-10-21(20-17(16)19(24)26-12(3)4)15-8-6-14(7-9-15)13(5)22/h6-12H,1-5H3 |
Clave InChI |
QEILCFVKACBPSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CN(N=C1C(=O)OC(C)C)C2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)

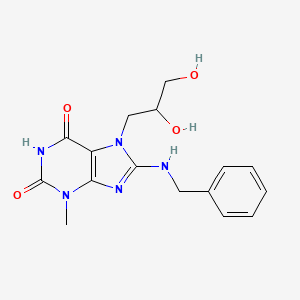
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
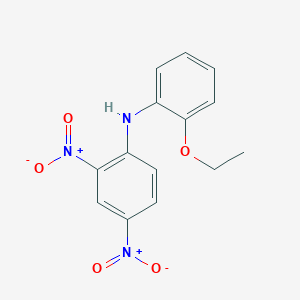
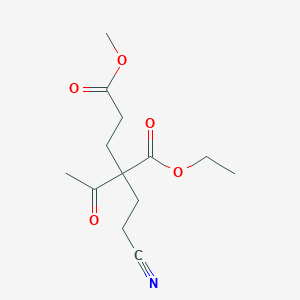
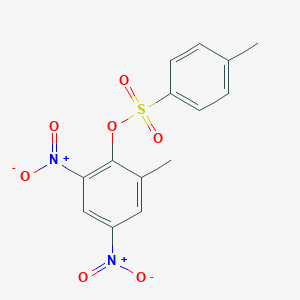
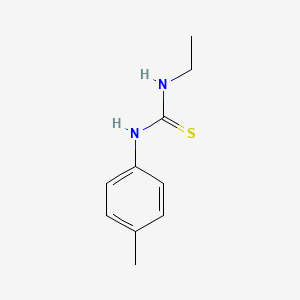
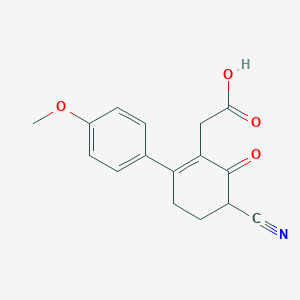
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)

![N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11963432.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963435.png)
